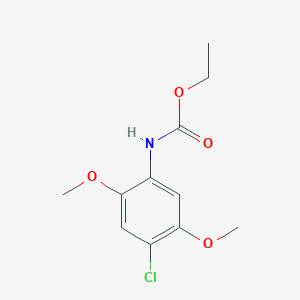
Ethyl (4-chloro-2,5-dimethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (4-chloro-2,5-dimethoxyphenyl)carbamate is an organic compound with the molecular formula C11H14ClNO4 It is a derivative of carbamic acid and features a phenyl ring substituted with chlorine and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-chloro-2,5-dimethoxyphenyl)carbamate typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (4-chloro-2,5-dimethoxyphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while reduction can yield amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (4-chloro-2,5-dimethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl (4-chloro-2,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Ethyl (4-chloro-2,5-dimethoxyphenyl)carbamate can be compared with other carbamate derivatives and phenyl-substituted compounds. Similar compounds include:
- Mthis compound
- Ethyl (4-chloro-3,5-dimethoxyphenyl)carbamate
- Ethyl (4-chloro-2,5-dimethylphenyl)carbamate
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications. This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H14ClNO4 |
|---|---|
Peso molecular |
259.68 g/mol |
Nombre IUPAC |
ethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO4/c1-4-17-11(14)13-8-6-9(15-2)7(12)5-10(8)16-3/h5-6H,4H2,1-3H3,(H,13,14) |
Clave InChI |
IQUUCGXINYNRRH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















